

TKB245: A Potential Oral Therapeutic for COVID-19 - A Technical Guide

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Compound of Interest

Compound Name: TKB245

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Abstract

The ongoing global health crisis caused by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) necessitates the development of effective and orally bioavailable antiviral therapeutics. This document provides a comprehensive technical overview of **TKB245**, a novel small-molecule inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. **TKB245** has demonstrated potent antiviral activity against a wide range of SARS-CoV-2 variants, including Delta and Omicron, in both in vitro and in vivo models.^{[1][2]} This guide details the mechanism of action, preclinical efficacy, and pharmacokinetic profile of **TKB245**, along with detailed experimental protocols for its evaluation, positioning it as a promising candidate for the treatment of COVID-19.

Introduction

The COVID-19 pandemic has spurred an unprecedented global effort to develop vaccines and therapeutic agents to combat the spread and severity of the disease. While vaccines have been instrumental in reducing hospitalizations and deaths, the emergence of viral variants and the persistence of infection in vulnerable populations highlight the continued need for effective antiviral drugs.^[1] The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is an attractive target for antiviral drug development due to its essential role in the viral life cycle and its high degree of conservation across coronaviruses.^{[1][3][4]} Mpro is

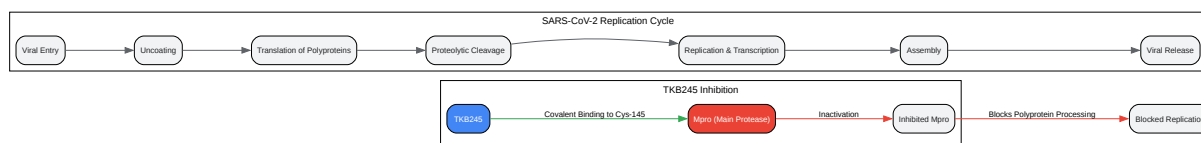
responsible for cleaving the viral polyproteins into functional non-structural proteins, which are necessary for viral replication and transcription.[3]

TKB245 is an orally available small molecule that specifically targets and inhibits the enzymatic activity of SARS-CoV-2 Mpro.[1][5] Preclinical studies have shown that **TKB245** exhibits potent antiviral activity against various SARS-CoV-2 strains in cell-based assays and effectively blocks viral replication in animal models.[1][2] This technical guide aims to provide a detailed summary of the current knowledge on **TKB245** for researchers and drug development professionals.

Mechanism of Action

TKB245 functions as a specific inhibitor of the SARS-CoV-2 main protease (Mpro). Its mechanism of action involves binding to the active site of the Mpro dimer and forming a covalent bond with the catalytic cysteine residue (Cys-145).[1][2] This covalent modification irreversibly inactivates the enzyme, thereby preventing the processing of viral polyproteins and halting the viral replication cycle.

Native mass spectrometric analysis has revealed that **TKB245** binds to the dimeric form of Mpro, appearing to promote the dimerization of the protease, which is its active form.[1][5] X-ray crystallographic studies have further elucidated the binding mode, showing that **TKB245** occupies the active-site cavity of Mpro.[1][2] The 4-fluorobenzothiazole moiety of **TKB245** plays a key role in its potent activity.[2]



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Mechanism of **TKB245** Inhibition of SARS-CoV-2 Replication.

Preclinical Efficacy

In Vitro Efficacy

TKB245 has demonstrated potent antiviral activity against a broad range of SARS-CoV-2 variants in various cell lines. The 50% effective concentration (EC₅₀) values are consistently in the low micromolar to nanomolar range, surpassing the potency of several other antiviral agents, including nirmatrelvir, molnupiravir, and ensitrelvir in cell-based assays.[\[1\]](#)[\[2\]](#)

Table 1: In Vitro Efficacy of **TKB245** Against SARS-CoV-2

Cell Line	SARS-CoV-2 Strain	EC ₅₀ (μM)	Cytotoxicity (CC ₅₀ , μM)	Selectivity Index (SI)	Reference
VeroE6	WK-521	0.03 ± 0.01	>10	>333	[1] [2]
HeLa-ACE2-TMPRSS2	WK-521	0.04 ± 0.01	>10	>250	[1]
A549-ACE2-TMPRSS2	WK-521	0.06 ± 0.02	>10	>167	[1]
VeroE6	Alpha	0.04 ± 0.01	>10	>250	[1]
VeroE6	Beta	0.05 ± 0.01	>10	>200	[1]
VeroE6	Gamma	0.04 ± 0.01	>10	>250	[1]
VeroE6	Delta	0.04 ± 0.01	>10	>250	[1]

| VeroE6 | Omicron (BA.1) | 0.05 ± 0.01 | >10 | >200 |[\[1\]](#) |

In Vivo Efficacy

The antiviral efficacy of **TKB245** has been evaluated in human-ACE2-knocked-in (hACE2-KI) mouse models infected with SARS-CoV-2 variants. Oral administration of **TKB245** resulted in a significant reduction in viral titers in the lungs of infected mice.[\[1\]](#)

Table 2: In Vivo Efficacy of **TKB245** in hACE2-KI Mice

SARS-CoV-2 Variant	TKB245 Dosage	Route of Administration	Viral Titer Reduction in Lungs	Reference
Delta	100 mg/kg, twice daily	Oral	Significant reduction compared to vehicle	[1]

| Omicron (BA.1) | 100 mg/kg, twice daily | Oral | Significant reduction compared to vehicle |[1] |

Pharmacokinetics

Pharmacokinetic studies of **TKB245** were conducted in human liver-chimeric (PXB) mice and compared to nirmatrelvir. Following oral administration, **TKB245** demonstrated favorable pharmacokinetic properties.[2]

Table 3: Pharmacokinetic Parameters of **TKB245** in PXB Mice

Compound	Oral Bioavailability (%)	Half-life (T1/2, h)	Reference
TKB245	48	3.82	[2]

| Nirmatrelvir | Not specified | Shorter than **TKB245** |[2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of **TKB245**.

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (FRET-based)

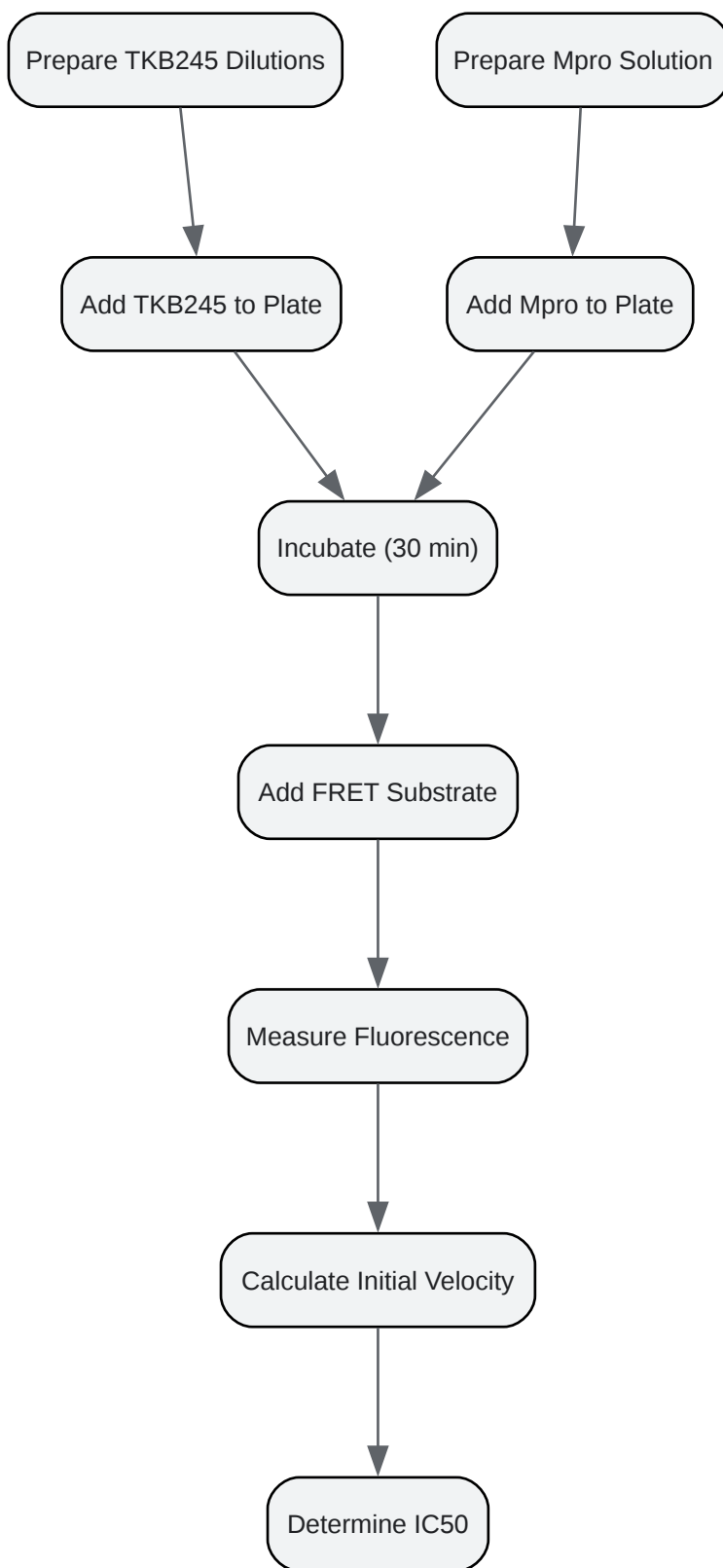
This protocol describes a fluorescence resonance energy transfer (FRET)-based enzymatic assay to determine the half-maximal inhibitory concentration (IC50) of **TKB245** against SARS-CoV-2 Mpro.

Materials:

- Recombinant SARS-CoV-2 Mpro
- FRET-based Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
- **TKB245**
- Assay buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 100 mM NaCl, 0.01% Tween-20, 1 mM TCEP)
- 384-well black plates
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of **TKB245** in DMSO and then dilute in assay buffer.
- Add 5 μ L of the diluted **TKB245** solution to the wells of a 384-well plate.
- Add 10 μ L of recombinant SARS-CoV-2 Mpro (final concentration \sim 50 nM) to each well.
- Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
- Initiate the reaction by adding 5 μ L of the FRET substrate (final concentration \sim 20 μ M).
- Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30-60 minutes.
- Calculate the initial reaction velocity for each concentration of the inhibitor.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.



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Workflow for Mpro Inhibition Assay.

Cell-Based Antiviral Activity Assay

This protocol outlines a method to determine the EC₅₀ of **TKB245** against SARS-CoV-2 in a cell-based assay using the cytopathic effect (CPE) inhibition method.

Materials:

- VeroE6 cells (or other susceptible cell lines like A549-ACE2-TMPRSS2)
- SARS-CoV-2 virus stock
- **TKB245**
- Cell culture medium (e.g., DMEM with 2% FBS)
- 96-well cell culture plates
- Crystal violet solution (0.5% in 20% methanol)
- Formalin (10%)

Procedure:

- Seed VeroE6 cells in a 96-well plate at a density of 2×10^4 cells/well and incubate overnight.
- Prepare serial dilutions of **TKB245** in cell culture medium.
- Remove the growth medium from the cells and add 100 μ L of the diluted **TKB245**.
- Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.
- Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
- After incubation, fix the cells with 10% formalin for 30 minutes.
- Stain the cells with 0.5% crystal violet solution for 20 minutes.
- Gently wash the plate with water and allow it to dry.

- Solubilize the stain with methanol and measure the absorbance at 570 nm.
- Calculate the percentage of CPE inhibition for each concentration and determine the EC50 value.

In Vivo Efficacy Study in hACE2-KI Mice

This protocol describes a general procedure for evaluating the in vivo efficacy of **TKB245** in a human-ACE2 knock-in mouse model.

Materials:

- hACE2-KI mice
- SARS-CoV-2 virus stock (e.g., Delta or Omicron variant)
- **TKB245** formulated for oral gavage
- Vehicle control
- Anesthesia
- Biosafety Level 3 (BSL-3) facility

Procedure:

- Acclimatize hACE2-KI mice for at least one week before the experiment.
- Anesthetize the mice and intranasally infect them with a lethal or sub-lethal dose of SARS-CoV-2.
- Randomly divide the mice into treatment and vehicle control groups.
- Administer **TKB245** or vehicle control orally (e.g., by gavage) at a predetermined dosage and schedule (e.g., twice daily) starting at a specified time point post-infection.
- Monitor the mice daily for weight loss, clinical signs of disease, and mortality for up to 14 days.

- At selected time points, euthanize a subset of mice from each group and collect lung tissues.
- Homogenize the lung tissues and determine the viral titer using a plaque assay or RT-qPCR.
- Analyze the data to compare the viral load, weight loss, and survival rates between the **TKB245**-treated and vehicle control groups.

Conclusion

TKB245 is a promising oral antiviral candidate for the treatment of COVID-19. Its potent and specific inhibition of the SARS-CoV-2 main protease, broad-spectrum activity against multiple viral variants, and favorable preclinical pharmacokinetic and efficacy profiles warrant further investigation and clinical development. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation of **TKB245** and other Mpro inhibitors.

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References

- 1. benchchem.com [benchchem.com]
- 2. Researchers report discovery of TKB-245 and TKB-248, novel potent SARS-CoV-2 Mpro inhibitors | BioWorld [bioworld.com]
- 3. aurorabiolabs.com [aurorabiolabs.com]
- 4. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of SARS-CoV-2 Mpro inhibitors containing P1' 4-fluorobenzothiazole moiety highly active against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
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